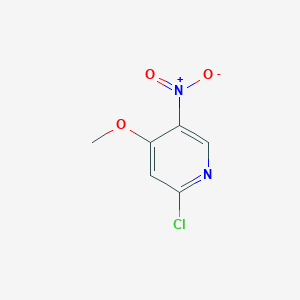
2-Chloro-4-methoxy-5-nitropyridine
Cat. No. B1386962
Key on ui cas rn:
607373-83-1
M. Wt: 188.57 g/mol
InChI Key: IDLQBYAYVNBGGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07786104B2
Procedure details


The process is carried out according to the method described in step 5.1, using 5.4 g (28.64 mmol) of 2-chloro-4-methoxy-5-nitropyridine (WO 03/080610) and 4.53 g (63 mmol) of pyrrolidine. The product obtained is, in this case, purified by silica column chromatography, elution being carried out with a mixture of heptane and ethyl acetate. 3 g of the expected product are thus isolated.


Name
Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[C:6]([O:8][CH3:9])[C:5]([N+:10]([O-:12])=[O:11])=[CH:4][N:3]=1.[NH:13]1[CH2:17][CH2:16][CH2:15][CH2:14]1>>[CH3:9][O:8][C:6]1[C:5]([N+:10]([O-:12])=[O:11])=[CH:4][N:3]=[C:2]([N:13]2[CH2:17][CH2:16][CH2:15][CH2:14]2)[CH:7]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5.4 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC=C(C(=C1)OC)[N+](=O)[O-]
|
Step Two
|
Name
|
|
|
Quantity
|
4.53 g
|
|
Type
|
reactant
|
|
Smiles
|
N1CCCC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified by silica column chromatography, elution
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
being carried out with a mixture of heptane and ethyl acetate
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=CC(=NC=C1[N+](=O)[O-])N1CCCC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3 g | |
| YIELD: CALCULATEDPERCENTYIELD | 46.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
